2-(3-methylphenyl)-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)acetamide
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Overview
Description
2-(3-methylphenyl)-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring, a pyrrolidine moiety, and a thioether linkage, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)acetamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the pyrrolidine moiety, and the formation of the thioether linkage. Common reagents used in these reactions include pyridazine derivatives, pyrrolidine, and thiol compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
2-(3-methylphenyl)-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
2-[1-(2,4-Dibenzhydryl-6-methylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridylcobalt (ii) dichlorides: Used in ethylene polymerization.
Uniqueness
2-(3-methylphenyl)-N-(6-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)acetamide is unique due to its combination of a pyridazine ring, a pyrrolidine moiety, and a thioether linkage. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-5-4-6-15(11-14)12-17(24)20-16-7-8-18(22-21-16)26-13-19(25)23-9-2-3-10-23/h4-8,11H,2-3,9-10,12-13H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWJERJNFWSJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NN=C(C=C2)SCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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